

2,3,5-Trimethacarb-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5-Trimethacarb-d3

Cat. No.: B3418444

[Get Quote](#)

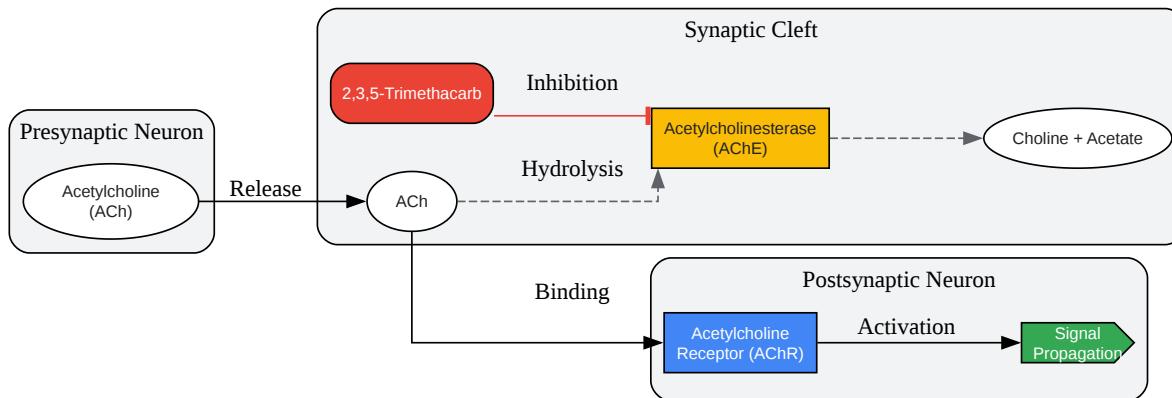
This technical guide provides an in-depth overview of **2,3,5-Trimethacarb-d3**, a deuterated isotopologue of the carbamate insecticide 2,3,5-Trimethacarb. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed information on its chemical properties, analytical methodologies, and biological interactions. The inclusion of deuterated standards is critical for accurate quantification in complex matrices.

Core Compound Details

2,3,5-Trimethacarb is a component of the commercial insecticide Trimethacarb, which is a mixture of 2,3,5- and 3,4,5-isomers^[1]. The deuterated form, **2,3,5-Trimethacarb-d3**, serves as an essential internal standard for quantitative analysis using mass spectrometry techniques^[2]. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte.

Physicochemical Properties

A summary of the key quantitative data for **2,3,5-Trimethacarb-d3** and its unlabeled counterpart is presented below.


Property	2,3,5-Trimethacarb-d3	2,3,5-Trimethacarb (unlabeled)
CAS Number	12407-86-2[1]	2655-15-4
Molecular Formula	C ₁₁ H ₁₂ D ₃ NO ₂	C ₁₁ H ₁₅ NO ₂
Molecular Weight	196.26 g/mol	193.24 g/mol
IUPAC Name	(2,3,5-trimethylphenyl) N- (trideuteriomethyl)carbamate[3]]	(2,3,5-trimethylphenyl) N- methylcarbamate

Biological Activity and Signaling Pathway

The primary mechanism of action for 2,3,5-Trimethacarb, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE)[1]. AChE is crucial for the termination of nerve impulses in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition Pathway

Inhibition of AChE by 2,3,5-Trimethacarb leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, causing hyperexcitation of the nervous system.

[Click to download full resolution via product page](#)

Cholinergic signaling pathway and inhibition by 2,3,5-Trimethacarb.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method for determining AChE inhibitory activity.

1. Materials and Reagents:

- Acetylcholinesterase (AChE) from *Electrophorus electricus*
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine iodide (ATCI)
- Phosphate buffer (pH 8.0)
- 2,3,5-Trimethacarb solution (in a suitable solvent like DMSO)
- 96-well microplate

- Microplate reader

2. Procedure:

- Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.
- Add 25 μ L of the 2,3,5-Trimethacarb solution at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (solvent only).
- Add 50 μ L of the AChE solution to each well and incubate for 15 minutes at 25°C.
- Add 50 μ L of the DTNB solution to each well.
- Initiate the reaction by adding 25 μ L of the ATCI solution to each well.
- Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed time.

3. Data Analysis:

- Calculate the rate of reaction for each well.
- Determine the percentage of inhibition for each concentration of 2,3,5-Trimethacarb relative to the negative control.
- Calculate the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

2,3,5-Trimethacarb-d3 is used as an internal standard for the quantification of Trimethacarb in environmental or biological samples.

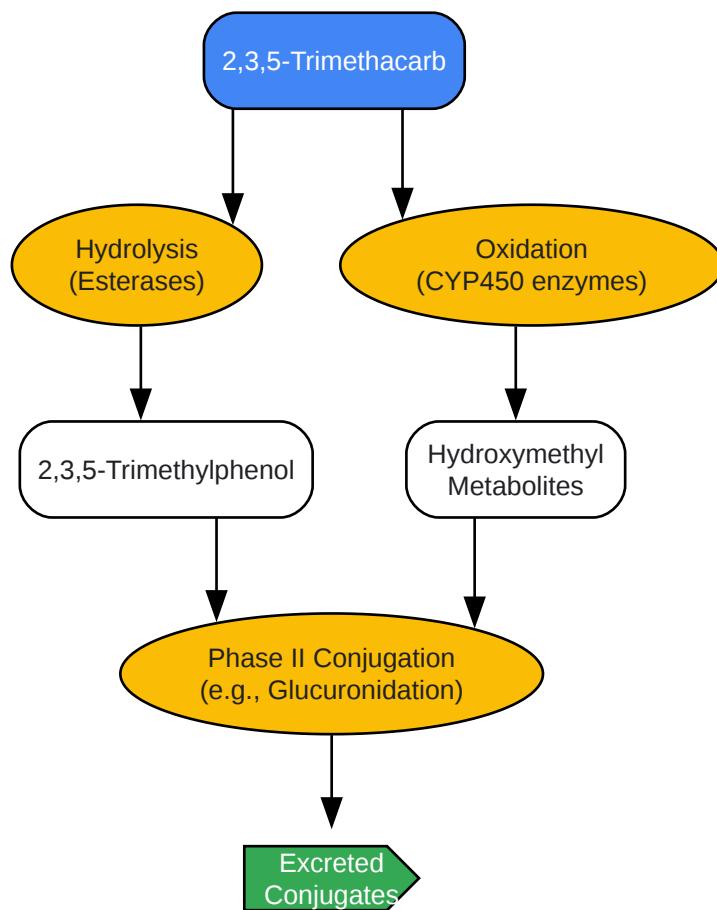
1. Sample Preparation (QuEChERS Method):

- Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with water.

- Add an appropriate amount of **2,3,5-Trimethacarb-d3** solution as the internal standard.
- Add acetonitrile and QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
- Shake vigorously and centrifuge.
- Take an aliquot of the acetonitrile supernatant and add it to a cleanup tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, MgSO₄).
- Vortex and centrifuge.
- The final extract is ready for GC-MS analysis.

2. GC-MS/MS Parameters:

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).
- Injection: Splitless mode.
- Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C).
- Mass Spectrometer: Triple quadrupole (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electron Ionization (EI).
- MRM Transitions: Specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and **2,3,5-Trimethacarb-d3** need to be optimized.

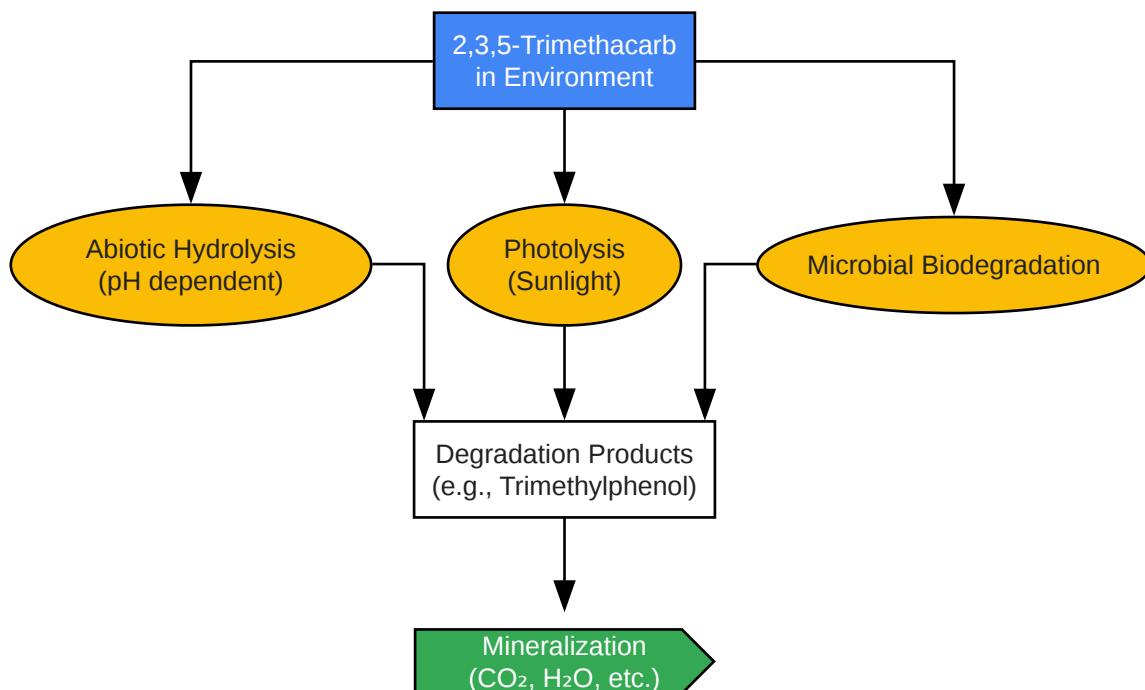

Metabolic and Degradation Pathways

2,3,5-Trimethacarb undergoes transformation in biological systems and the environment through several pathways.

Mammalian Metabolism

In mammals, metabolism of Trimethacarb isomers involves both hydrolytic and oxidative pathways, leading to the formation of multiple metabolites that are then conjugated for

excretion[4].



[Click to download full resolution via product page](#)

Simplified metabolic pathway of 2,3,5-Trimethacarb in mammals.

Environmental Degradation

In the environment, 2,3,5-Trimethacarb degrades through abiotic processes like hydrolysis and photolysis, and biotic processes mediated by microorganisms[5].

[Click to download full resolution via product page](#)

Major environmental degradation pathways for 2,3,5-Trimethacarb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5-Trimethacarb-d3 | 12407-86-2 | Benchchem [benchchem.com]
- 2. 2,3,5-Trimethacarb-d3 | Benchchem [benchchem.com]
- 3. 2,3,5-Trimethacarb-d3 | C11H15NO2 | CID 163408995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,5-Trimethylphenylmethylcarbamate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pesticide Degradation Pathways → Term [pollution.sustainability-directory.com]
- To cite this document: BenchChem. [2,3,5-Trimethacarb-d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3418444#2-3-5-trimethacarb-d3-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com